molecular formula C13H13NOS B14504452 4-Methoxy-N-(phenylsulfanyl)aniline CAS No. 63235-31-4

4-Methoxy-N-(phenylsulfanyl)aniline

Katalognummer: B14504452
CAS-Nummer: 63235-31-4
Molekulargewicht: 231.32 g/mol
InChI-Schlüssel: QSAZBODWNBEQRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(phenylsulfanyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a phenylsulfanyl group (-SPh) attached to the nitrogen atom of the aniline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(phenylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-methoxyaniline with phenylsulfanyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add phenylsulfanyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(phenylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(phenylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(phenylsulfanyl)aniline involves its interaction with specific molecular targets. The methoxy group can donate electron density to the aromatic system, enhancing the reactivity of the compound. The phenylsulfanyl group can participate in various chemical reactions, influencing the overall behavior of the molecule. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the phenylsulfanyl group.

    N-Phenylsulfanylaniline: Similar structure but lacks the methoxy group.

    4-Methoxy-N-(phenylthio)aniline: Similar structure with a thioether linkage instead of a sulfanyl group.

Uniqueness

4-Methoxy-N-(phenylsulfanyl)aniline is unique due to the presence of both the methoxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

63235-31-4

Molekularformel

C13H13NOS

Molekulargewicht

231.32 g/mol

IUPAC-Name

4-methoxy-N-phenylsulfanylaniline

InChI

InChI=1S/C13H13NOS/c1-15-12-9-7-11(8-10-12)14-16-13-5-3-2-4-6-13/h2-10,14H,1H3

InChI-Schlüssel

QSAZBODWNBEQRI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NSC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.